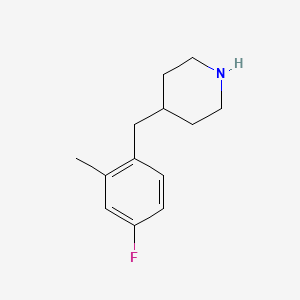

4-(4-Fluoro-2-methyl-benzyl)-piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Fluoro-2-methyl-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-fluoro-2-methyl-benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-2-methyl-benzyl)-piperidine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the benzyl group, potentially converting it to a methyl group.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Reduced benzyl derivatives.

Substitution: Substituted benzyl derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluoro-2-methyl-benzyl)-piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-2-methyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Vergleich Mit ähnlichen Verbindungen

- 4-(4-Fluoro-2-methyl-benzyl)-piperazine

- 4-(4-Fluoro-2-methyl-benzyl)-morpholine

- 4-(4-Fluoro-2-methyl-benzyl)-tetrahydropyridine

Comparison: 4-(4-Fluoro-2-methyl-benzyl)-piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development.

Biologische Aktivität

4-(4-Fluoro-2-methyl-benzyl)-piperidine (CAS No. 955287-76-0) is a piperidine derivative with notable pharmacological potential. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and biological activities. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a fluorinated benzyl group. The molecular formula is C13H18FN, indicating the presence of a fluorine atom which may influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The fluorinated benzyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. Research indicates that this compound may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in neurological and psychiatric disorders.

Antidepressant and Anxiolytic Effects

Several studies have reported the potential antidepressant and anxiolytic effects of this compound. In animal models, the compound demonstrated significant reductions in depression-like behaviors, as measured by the forced swim test and the tail suspension test. These effects are hypothesized to result from modulation of serotonin and norepinephrine levels in the central nervous system.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity. This antimicrobial effect is likely due to disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Recent research has explored the anticancer potential of this compound. In cell line studies, the compound exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, possibly through modulation of apoptotic pathways.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant antidepressant-like effects observed in rodent models | Forced swim test |

| Study 2 | Broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria | Disk diffusion method |

| Study 3 | Cytotoxic effects on breast cancer cells; induction of apoptosis confirmed | MTT assay for cell viability |

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Metabolism primarily occurs in the liver via cytochrome P450 enzymes, which could influence drug-drug interactions.

Eigenschaften

IUPAC Name |

4-[(4-fluoro-2-methylphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c1-10-8-13(14)3-2-12(10)9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUYQGJDAZQSAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588790 |

Source

|

| Record name | 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955287-76-0 |

Source

|

| Record name | 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.